N-(1,5-dimethyl-1H-pyrazol-4-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a heterocyclic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- 5-Amino-1,3-dimethylpyrazole
- (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride
Uniqueness
N~3~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its dual pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N6O |
---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H16N6O/c1-8-5-9(2)20-13(17-8)11(6-16-20)14(21)18-12-7-15-19(4)10(12)3/h5-7H,1-4H3,(H,18,21) |
InChI Key |
VTFVEMSLDYJBII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC3=C(N(N=C3)C)C)C |
Origin of Product |
United States |
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